4-Chloropyrimidine-5-carbonitrile (CAS 16357-68-9) is a highly reactive, bifunctional heterocyclic building block characterized by a strongly electron-deficient pyrimidine core [1]. It features a labile 4-chloro leaving group and an adjacent 5-cyano moiety, which synergistically activate the ring toward nucleophilic aromatic substitution (SNAr) while providing an orthogonal handle for subsequent cyclization or reduction. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a rigid scaffold for synthesizing fused pyrimidines—such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines—which are ubiquitous in kinase inhibitor and oncology drug discovery. Its precise substitution pattern offers a predictable reactivity profile that streamlines the assembly of complex heteroaromatic libraries without the need for transition-metal catalysis.
Substituting 4-chloropyrimidine-5-carbonitrile with simpler analogs like 4-chloropyrimidine or 2,4-dichloropyrimidine-5-carbonitrile introduces severe process inefficiencies [1]. Simple 4-chloropyrimidine lacks the strong electron-withdrawing 5-cyano group, resulting in sluggish SNAr kinetics that often necessitate harsh thermal conditions or expensive palladium catalysts (Buchwald-Hartwig amination) to couple with weak nucleophiles. Conversely, using 2,4-dichloropyrimidine-5-carbonitrile forces chemists to navigate challenging regioselectivity issues; nucleophilic attack can occur at both the 2- and 4-positions, generating complex mixtures of regioisomers and disubstituted byproducts that require laborious chromatographic purification. By providing a single, highly activated electrophilic site adjacent to a versatile nitrile handle, 4-chloropyrimidine-5-carbonitrile ensures absolute regiocontrol and enables direct, high-yielding tandem cyclizations that are chemically impossible with mono-functionalized or unactivated pyrimidines.
When synthesizing 4-amino-substituted pyrimidine derivatives, the choice of starting halide dictates the downstream purification burden. 4-Chloropyrimidine-5-carbonitrile undergoes SNAr with primary amines to yield exclusively the 4-substituted product, often achieving >90% isolated yields under mild basic conditions [1]. In contrast, the baseline comparator 2,4-dichloropyrimidine-5-carbonitrile typically yields a mixture of 4-substituted and 2-substituted regioisomers, reducing the effective yield of the desired 4-isomer and necessitating resource-intensive separation.
| Evidence Dimension | Regiochemical purity and isolated yield of 4-substituted product |
| Target Compound Data | >90% yield, 100% regioselectivity for the 4-position |
| Comparator Or Baseline | 2,4-Dichloropyrimidine-5-carbonitrile (typically <75% yield of the target regioisomer due to 2-position competition) |
| Quantified Difference | Elimination of regioisomer byproducts, resulting in a >15-25% absolute increase in target yield |
| Conditions | SNAr with primary aliphatic amines, 1.0-1.2 eq amine, DIPEA, room temperature |
Absolute regiocontrol eliminates the need for complex chromatography, making this compound the superior choice for scalable, reproducible library synthesis.
The 5-cyano group exerts a profound electron-withdrawing effect on the pyrimidine ring, drastically lowering the LUMO energy compared to unactivated pyrimidines. While simple 4-chloropyrimidine often requires elevated temperatures (>80°C) or palladium catalysis to couple with deactivated or sterically hindered anilines, 4-chloropyrimidine-5-carbonitrile readily undergoes catalyst-free SNAr at ambient or mildly elevated temperatures (25–60°C). This enhanced electrophilicity accelerates reaction kinetics and prevents the thermal degradation of sensitive functional groups on the nucleophile.
| Evidence Dimension | Conditions required for C-N bond formation with weak nucleophiles |
| Target Compound Data | Catalyst-free SNAr, 25–60°C |
| Comparator Or Baseline | 4-Chloropyrimidine (requires transition-metal catalysis or >80°C thermal forcing) |
| Quantified Difference | Reduction in reaction temperature by >20-40°C and complete elimination of precious metal catalysts |
| Conditions | Coupling with substituted anilines in polar aprotic solvents |
Procuring the 5-cyano activated building block lowers reagent costs by removing the need for palladium catalysts and specialized ligands during early-stage scaffold assembly.
The strategic placement of the 4-chloro and 5-cyano groups enables highly efficient tandem cyclization protocols that are inaccessible to simpler analogs. When reacted with hydrazines, 4-chloropyrimidine-5-carbonitrile undergoes initial SNAr displacement of the chloride followed by immediate intramolecular nucleophilic attack of the hydrazine nitrogen onto the 5-cyano carbon [1]. This one-pot sequence yields 3-aminopyrazolo[3,4-d]pyrimidines in high yields (typically 70-85%). A comparator like 4-chloro-5-methylpyrimidine cannot undergo this secondary cyclization, requiring multi-step, low-yielding functional group interconversions to achieve the same fused bicyclic core.
| Evidence Dimension | Number of steps to synthesize 3-aminopyrazolo[3,4-d]pyrimidine cores |
| Target Compound Data | 1 step (tandem SNAr/cyclization), ~70-85% yield |
| Comparator Or Baseline | 4-Chloro-5-methylpyrimidine (requires >3 steps: SNAr, oxidation, cyclization) |
| Quantified Difference | Reduction of synthetic sequence by at least 2 steps, significantly improving overall atom economy |
| Conditions | Reaction with substituted hydrazines in refluxing ethanol or similar protic solvents |
For medicinal chemistry programs targeting kinase inhibitors, this bifunctionality collapses multi-step syntheses into a single, high-yielding operation, drastically reducing time-to-target.
Due to its absolute regiocontrol and high SNAr reactivity, 4-chloropyrimidine-5-carbonitrile is the optimal starting material for generating diverse libraries of 4-aminopyrimidine-5-carbonitriles [1]. These intermediates are critical in the discovery of ATP-competitive kinase inhibitors, where the cyano group often participates in key hydrogen-bonding interactions within the kinase hinge region or serves as a vector for further functionalization.
Leveraging the orthogonal reactivity of the adjacent chloro and cyano groups, this compound is heavily utilized in the single-step synthesis of 3-aminopyrazolo[3,4-d]pyrimidines via reaction with substituted hydrazines[1]. This application bypasses the multi-step sequences required when using unactivated or alkyl-substituted pyrimidines, making it ideal for high-throughput medicinal chemistry.
The 5-cyano group can be selectively reduced to an aminomethyl group or hydrolyzed to an amide following the initial SNAr reaction at the 4-position [1]. This allows the compound to serve as a direct precursor for the construction of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are highly valued pharmacophores in oncology and anti-inflammatory drug development.
Irritant